molecular formula C18H22N4OS B5289800 2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE

2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5289800
M. Wt: 342.5 g/mol
InChI Key: SHRPIKWCPFPXCR-QPJJXVBHSA-N
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Description

2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-N-(13-thiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring, a phenylpropene group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-N-(13-thiazol-2-yl)acetamide typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-N-(13-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the phenylpropene group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-N-(13-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-N-(13-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-N-(13-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-17(20-18-19-8-14-24-18)15-22-12-10-21(11-13-22)9-4-7-16-5-2-1-3-6-16/h1-8,14H,9-13,15H2,(H,19,20,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRPIKWCPFPXCR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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